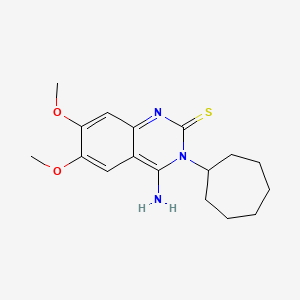
3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound. Featuring a quinazoline core, it has substituted cycloheptyl, imino, and dimethoxy groups, contributing to its diverse reactivity and bioactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization: : Begin with cycloheptanone and 2-aminobenzamide, reacting under acidic conditions.
Substitution: : Introduce imino and dimethoxy groups using appropriate reagents such as methoxylating agents.
Thionation: : Convert the resulting quinazoline compound to its thione derivative using sulfurizing agents.
Industrial Production Methods: Industrial-scale production may leverage continuous flow chemistry for enhanced yield and purity, focusing on optimizing reaction times, temperature controls, and reagent quantities to maintain high efficiency and consistency.
化学反应分析
Types of Reactions:
Oxidation: : This compound can be oxidized under controlled conditions to yield sulfoxides and sulfones.
Reduction: : It undergoes reduction to form corresponding thiols and amines.
Substitution: : Capable of nucleophilic substitution reactions at the imino and methoxy positions.
Oxidation: : Use of peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution: : Utilization of alkylating agents under basic or neutral conditions.
Sulfoxides and Sulfones: : From oxidation.
Thiols and Amines: : From reduction.
Alkylated Derivatives: : From substitution.
科学研究应用
Chemistry:
Synthesis: : Intermediate in synthesizing more complex heterocyclic systems.
Catalysis: : Used in catalytic processes due to its unique structure.
Enzyme Inhibitors: : Potential as an enzyme inhibitor, especially targeting kinases and proteases.
Biochemical Probes: : Used to study cellular pathways and molecular interactions.
Drug Development: : Investigated for therapeutic potential in various diseases due to its bioactive properties.
Diagnostics: : Utilized in designing diagnostic tools for detecting specific biomarkers.
Material Science: : Applied in creating advanced materials with specific electronic and structural properties.
Chemical Sensors: : Used in the development of sensors for detecting environmental pollutants and hazardous substances.
作用机制
Molecular Targets: 3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione targets specific enzymes and receptors, modulating their activity. Its interaction with molecular targets often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Pathways Involved:Signal Transduction: : Modulates kinase and phosphatase pathways.
Cell Cycle Regulation: : Affects checkpoints and cell proliferation signals.
相似化合物的比较
Unique Attributes:
Cycloheptyl Group: : Provides distinct steric and electronic properties.
Dimethoxy Substitution: : Enhances solubility and bioavailability.
2-Methyl-3,4-dihydroquinazoline: : Lacks the cycloheptyl and dimethoxy groups, leading to different reactivity.
6,7-Dimethoxy-2-phenylquinazoline: : Shares the dimethoxy substitution but differs in other structural aspects, leading to varied applications and reactivity.
In sum, 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione's unique structure and properties make it a valuable compound across multiple fields, from chemistry and biology to industrial applications. It continues to be a focal point in research for its potential to innovate in both scientific and practical contexts. How does that sound?
属性
IUPAC Name |
4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHRQLRWLKBMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

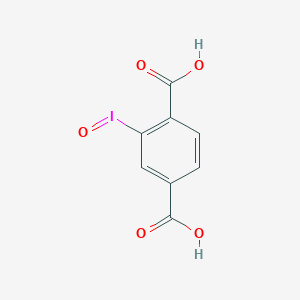
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
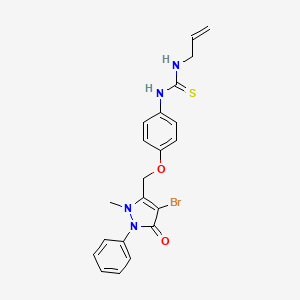
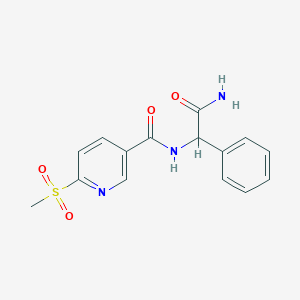
![1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
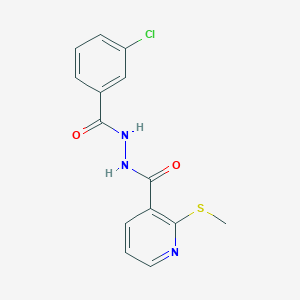
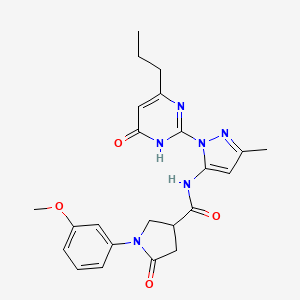
![N-(4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2568508.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
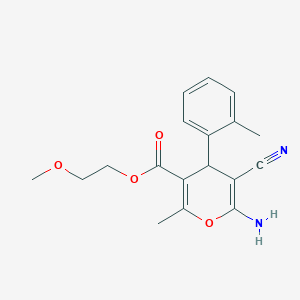
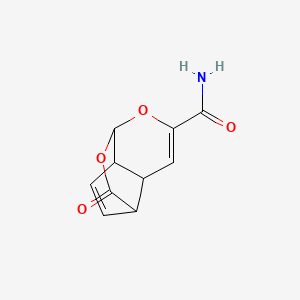
![(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2568515.png)
